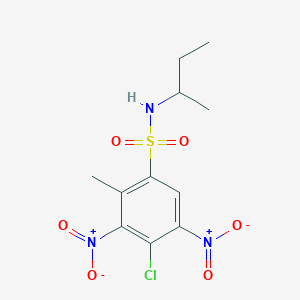
N-(Butan-2-yl)-4-chloro-2-methyl-3,5-dinitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Butan-2-yl)-4-chloro-2-methyl-3,5-dinitrobenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring substituted with chlorine, methyl, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-4-chloro-2-methyl-3,5-dinitrobenzene-1-sulfonamide typically involves multiple steps. One common approach is the nitration of 4-chloro-2-methylbenzenesulfonamide, followed by the introduction of the butan-2-yl group. The nitration process involves treating the starting material with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitro compound is then subjected to a substitution reaction with butan-2-ylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Butan-2-yl)-4-chloro-2-methyl-3,5-dinitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted sulfonamides.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
N-(Butan-2-yl)-4-chloro-2-methyl-3,5-dinitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(Butan-2-yl)-4-chloro-2-methyl-3,5-dinitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The nitro groups may also participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Butan-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives
Uniqueness
N-(Butan-2-yl)-4-chloro-2-methyl-3,5-dinitrobenzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups on the same benzene ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research.
Eigenschaften
CAS-Nummer |
63448-68-0 |
|---|---|
Molekularformel |
C11H14ClN3O6S |
Molekulargewicht |
351.76 g/mol |
IUPAC-Name |
N-butan-2-yl-4-chloro-2-methyl-3,5-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C11H14ClN3O6S/c1-4-6(2)13-22(20,21)9-5-8(14(16)17)10(12)11(7(9)3)15(18)19/h5-6,13H,4H2,1-3H3 |
InChI-Schlüssel |
NNNZCQXHGFUJNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NS(=O)(=O)C1=C(C(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


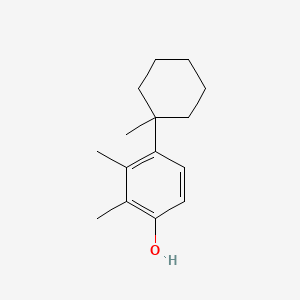

![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
![2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]](/img/structure/B14506723.png)
![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)
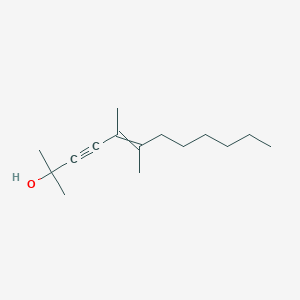
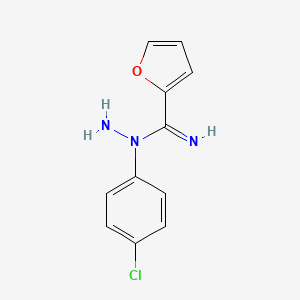
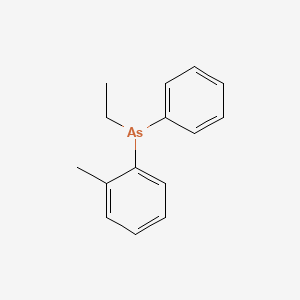
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
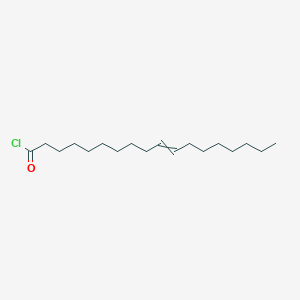
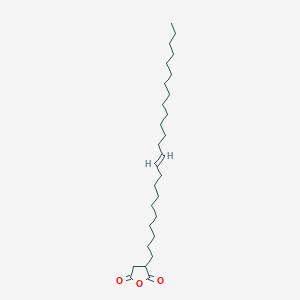
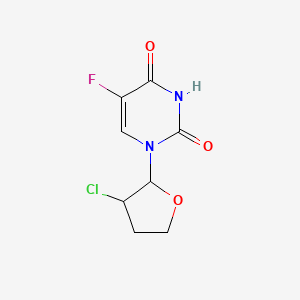
![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)

